Methyl Azetidine-2-carboxylate Hydrochloride
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Overview
Description
“Methyl Azetidine-2-carboxylate Hydrochloride” is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of “Methyl Azetidine-2-carboxylate Hydrochloride” involves enzymatic hydrolysis. An L-AZC hydrolase from Novosphingobium sp. MBES04 (Ns A2CH), which belongs to the haloacid dehalogenase-like superfamily and participates in cyclic amino acid metabolism, has high substrate and stereospecificity for the hydrolysis of L-AZC . Another method involves the aza-Michael addition of 1 H -pyrazole, 4-bromo-1 H -pyrazole, and 3-trifluoromethyl-1 H -pyrazole .Molecular Structure Analysis
The molecular formula of “Methyl Azetidine-2-carboxylate Hydrochloride” is C5H10ClNO2. Its average mass is 151.591 Da, and its monoisotopic mass is 151.040009 Da . The high-resolution crystal structures of Ns A2CH in the form of apo- and covalent complexes with the reaction intermediate have been determined .Chemical Reactions Analysis
The reactivity of “Methyl Azetidine-2-carboxylate Hydrochloride” is driven by a considerable ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
- Organic Synthesis and Medicinal Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl azetidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBGZKNRAUKEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625930 |
Source
|
Record name | Methyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Azetidine-2-carboxylate Hydrochloride | |
CAS RN |
162698-26-2 |
Source
|
Record name | Methyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl azetidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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